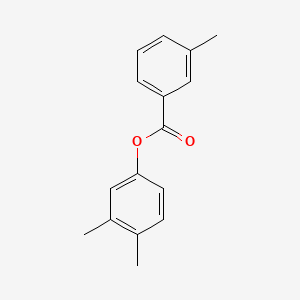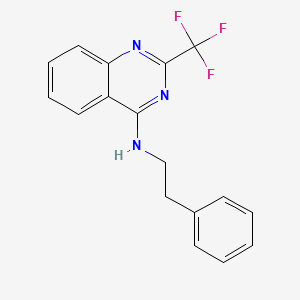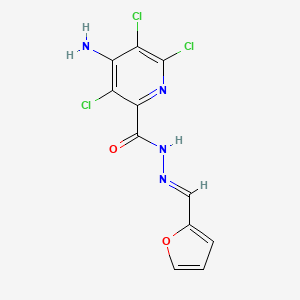
4-amino-3,5,6-trichloro-N'-(2-furylmethylene)-2-pyridinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-3,5,6-trichloro-N'-(2-furylmethylene)-2-pyridinecarbohydrazide is a useful research compound. Its molecular formula is C11H7Cl3N4O2 and its molecular weight is 333.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.963459 g/mol and the complexity rating of the compound is 385. The solubility of this chemical has been described as 4.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel compounds starting from isonicotinic acid hydrazide, which undergoes various chemical reactions to produce compounds with significant antimicrobial activities. For instance, the synthesis of some new 1,2,4-triazoles from isonicotinic acid hydrazide showed that these compounds exhibit good to moderate antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Hacer Bayrak et al., 2009).
Antibacterial and Anticancer Evaluation
Further studies on the synthesis of new compounds, such as 2-chloro-3-hetarylquinolines, have evaluated their antibacterial and anticancer properties. This research found specific compounds within this class exhibiting potent antibacterial activity against S. aureus and broad anticancer activity against various tumor cell lines, suggesting the therapeutic potential of these synthesized compounds (S. Bondock & Hanaa Gieman, 2015).
PKCtheta Inhibition
Another research application involves the development of compounds as protein kinase C theta (PKCtheta) inhibitors, which are crucial in mediating T-cell activation and function. Research on substituted heteroaryl 3-pyridinecarbonitriles revealed that analogs with specific substitutions could inhibit PKCtheta with high potency, indicating potential applications in immunological disorders (Joan Subrath et al., 2009).
Metal–Organic Coordination Polymers
The synthesis of metal–organic coordination polymers using amino acid derivatives showcases the versatility of related compounds in forming structures with potential applications in materials science. These polymers exhibit unique properties, such as homochirality and photoluminescent behaviors, which could be harnessed for various technological applications (Xiu-Li Yang et al., 2011).
Fluorescence Properties and Antimicrobial Activity
The synthesis of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters and their fluorescence properties have also been explored. Some of these compounds show considerable antibacterial activity, indicating their potential use in developing fluorescent probes for biological applications (A. S. Girgis et al., 2004).
特性
IUPAC Name |
4-amino-3,5,6-trichloro-N-[(E)-furan-2-ylmethylideneamino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N4O2/c12-6-8(15)7(13)10(14)17-9(6)11(19)18-16-4-5-2-1-3-20-5/h1-4H,(H2,15,17)(H,18,19)/b16-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFKDTUZBHUEHH-AYSLTRBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=NC(=C(C(=C2Cl)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=NC(=C(C(=C2Cl)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201976 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
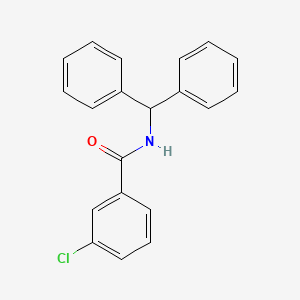
![N-[1-(3,4-dimethoxyphenyl)propyl]-2-methylpropanamide](/img/structure/B5574695.png)
![6-({[1-(phenylsulfonyl)-4-piperidinyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5574704.png)
![{4-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5574710.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5574718.png)
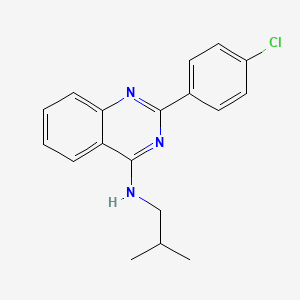
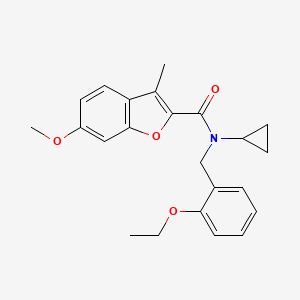

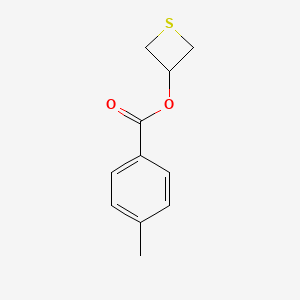
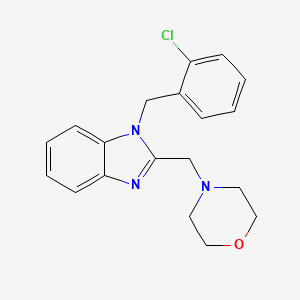
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5574783.png)
![2-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1(2H)-phthalazinone](/img/structure/B5574795.png)
